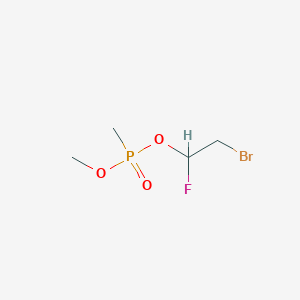
6,6-Dimethyl-3-(propan-2-yl)azepane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-6,6-dimethyl-azepane-2,4-dione is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes an isopropyl group and two methyl groups attached to the azepane ring. The presence of these substituents imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropyl-6,6-dimethyl-azepane-2,4-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone in the presence of a catalyst can lead to the formation of the azepane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-6,6-dimethyl-azepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.
Substitution: The azepane ring can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Isopropyl-6,6-dimethyl-azepane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-isopropyl-6,6-dimethyl-azepane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Azepane: The parent compound of the azepane family.
6-Methyl-azepane: A similar compound with a single methyl group.
3-Isopropyl-azepane: A related compound with an isopropyl group but lacking the dimethyl substitution.
Uniqueness: 3-Isopropyl-6,6-dimethyl-azepane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62353-63-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
6,6-dimethyl-3-propan-2-ylazepane-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-7(2)9-8(13)5-11(3,4)6-12-10(9)14/h7,9H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
JFAVNFRSUZXPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)CC(CNC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid](/img/structure/B14528365.png)



![2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol](/img/structure/B14528400.png)
![(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]](/img/structure/B14528401.png)





![N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide](/img/structure/B14528441.png)
